

Spectroscopic Profile of 3',4',5'-Trimethoxyacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3',4',5'-Trimethoxyacetophenone

Cat. No.: B153969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3',4',5'-Trimethoxyacetophenone**, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei.^[1]

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.22	s	2H	H-2', H-6'
3.93	d (J = 2.5 Hz)	9H	3 x -OCH ₃
2.60	s	3H	-COCH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
196.9	C=O
153.1	C-3', C-5'
143.1	C-4'
132.5	C-1'
105.9	C-2', C-6'
60.9	p-OCH ₃
56.3	m-OCH ₃
26.4	-COCH ₃

Solvent: CDCl₃[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O (Aryl ketone) stretching
~1580, ~1500	Medium-Strong	C=C (Aromatic) stretching
~1250-1000	Strong	C-O (Ether) stretching
~3000-2850	Medium	C-H (sp ³) stretching
~3100-3000	Weak	C-H (sp ²) stretching

Sample Preparation: KBr wafer or thin film[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5]

m/z	Relative Intensity (%)	Assignment
210	High	[M] ⁺ (Molecular Ion)
195	High	[M - CH ₃] ⁺
167	Medium	[M - COCH ₃] ⁺
139	Medium	[M - COCH ₃ - CO] ⁺

Ionization Method: Electron Ionization (EI)[4]

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of 5-10 mg of **3',4',5'-Trimethoxyacetophenone** is prepared in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1] A small amount of tetramethylsilane (TMS) is added as an internal standard.[1] The solution is then filtered into an NMR tube.

Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer.[2] For ^1H NMR, the spectral width is typically 0-12 ppm. For ^{13}C NMR, the spectral width is typically 0-220 ppm.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method): A small amount of solid **3',4',5'-Trimethoxyacetophenone** is dissolved in a volatile solvent like methylene chloride.[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

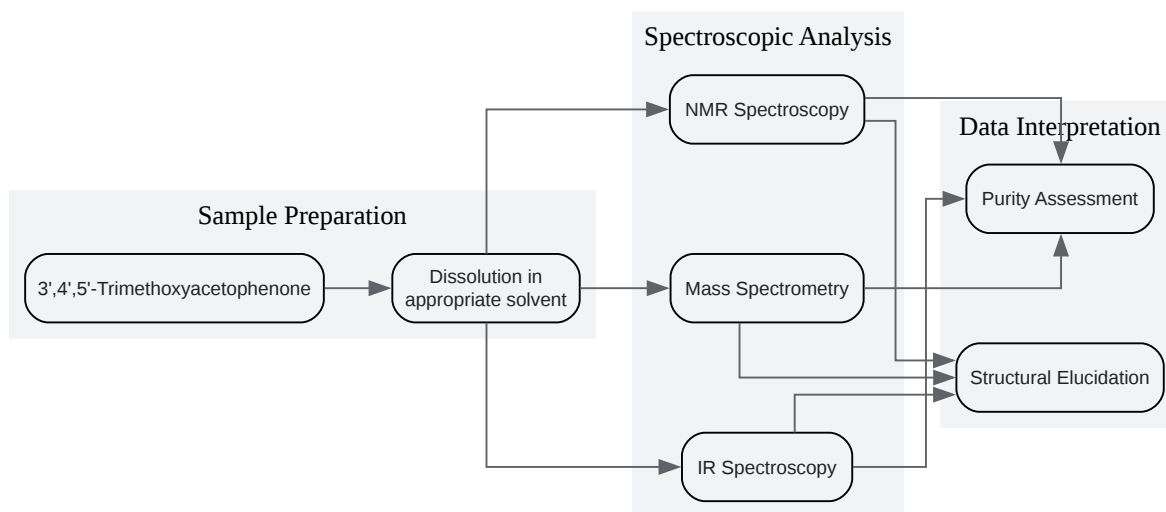
Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or direct infusion.[7] In the electron ionization (EI) source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[7]

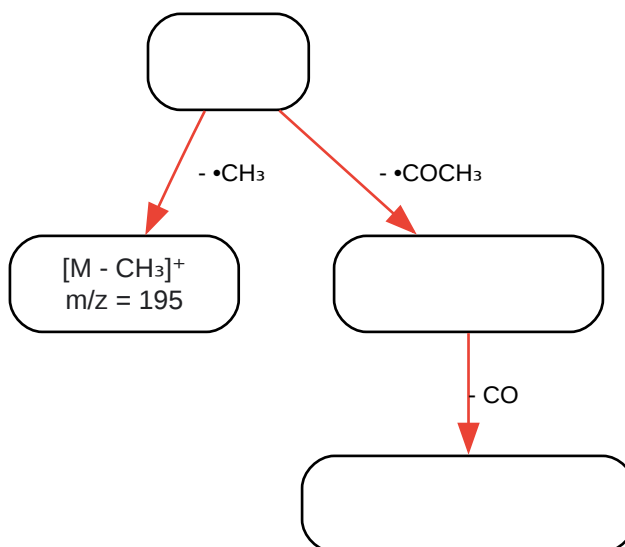
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[7] A detector then records the abundance of each ion.[7]

Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Key mass spectral fragmentations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. amherst.edu [amherst.edu]
- 4. 3',4',5'-Trimethoxyacetophenone | C₁₁H₁₄O₄ | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3',4',5'-Trimethoxyacetophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153969#spectroscopic-data-of-3-4-5-trimethoxyacetophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com